1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
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Properties
IUPAC Name |
1-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-13-5-7-19-17(9-13)27-23(28)16-10-14(6-8-18(16)33-19)25-24(29)26-15-11-20(30-2)22(32-4)21(12-15)31-3/h5-12H,1-4H3,(H,27,28)(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIXXTAFVGDISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 366.41 g/mol
- CAS Number : 921898-17-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the dibenzo[b,f][1,4]oxazepine core through cyclization of appropriate precursors.
- Introduction of functional groups , such as the urea moiety and the trimethoxyphenyl group, using methods like nucleophilic substitution and coupling reactions.
Biological Mechanisms
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
1. Receptor Binding
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit significant binding affinity to sigma receptors (σ receptors), which are implicated in various neuropsychiatric disorders. For instance, a related compound showed a Ki value of 12 nM for σ1 receptors, suggesting high potency as a potential therapeutic agent for central nervous system (CNS) disorders .
2. Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of methoxy groups enhances lipophilicity and may improve bioavailability, contributing to their anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines .
Study 1: Antitumor Activity
A study evaluating the effects of dibenzo[b,f][1,4]oxazepine derivatives on breast cancer cells revealed that these compounds could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Data Table: Biological Activities
Preparation Methods
Microwave-Assisted Cyclocondensation
Zaware and Ohlmeyer demonstrated that dibenzo[b,f]oxazepines can be synthesized via a carbamate intermediate (Scheme 1). Adapting this protocol:
- Starting material : 2-Amino-4-methylphenol (8-methyl precursor) reacts with phenyl chloroformate to form phenyl [2-hydroxy-4-methylphenyl]carbamate.
- Microwave-induced urea formation : Reaction with 3,4,5-trimethoxyaniline generates a bis-urea intermediate.
- Phosphorus oxychloride cyclocondensation : Intramolecular cyclization at 80–100°C yields the 11-oxo-dibenzooxazepine core.
Key advantages : Avoidance of phosgene, high functional group tolerance, and rapid reaction times (20–30 min under microwave).
Copper-Catalyzed C–O/C–N Coupling
Sang et al. reported a one-pot synthesis of dibenzooxazepines via copper-catalyzed coupling of 2-halophenols and 2-haloanilines. For the target compound:
- Substrates : 2-Bromo-4-methylphenol and 2-iodo-3-nitroanisole.
- Coupling conditions : CuI (10 mol%), L-proline ligand, K₃PO₄, DMSO, 110°C, 24 h.
- Nitro group reduction : Hydrogenation with Pd/C yields the 2-amino intermediate.
This method offers regioselectivity but requires stringent control over halide reactivity.
Functionalization at the 2-Position
Nitration/Reduction Sequence
Introduction of the amino group at position 2 proceeds via:
- Nitration : Treat the dibenzooxazepine core with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at position 2.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.
Yield optimization : Microwave-assisted reduction (80°C, 30 min) improves efficiency to 85–92%.
Direct Amination via Buchwald–Hartwig Coupling
For substrates resistant to nitration:
- Conditions : Pd₂(dba)₃ (5 mol%), Xantphos ligand, Cs₂CO₃, toluene, 100°C, 12 h.
- Amine source : Ammonia or benzophenone imine.
This method bypasses harsh nitration conditions but requires anhydrous handling.
Urea Linkage Formation
Isocyanate Coupling
Reaction of the 2-amino-dibenzooxazepine with 3,4,5-trimethoxyphenyl isocyanate:
- Conditions : Dry THF, 0°C to room temperature, 12 h.
- Workup : Precipitation with ice-water, recrystallization from ethanol.
Carbamate Displacement
- Carbamate intermediate : React 2-amino-dibenzooxazepine with phenyl chloroformate.
- Microwave displacement : Heat with 3,4,5-trimethoxyaniline (150°C, 15 min) to form urea.
Advantage : Avoids moisture-sensitive isocyanates, suitable for scale-up.
Installation of the 3,4,5-Trimethoxyphenyl Group
Friedel–Crafts Acylation
Spectroscopic Characterization
¹H NMR Analysis
Mass Spectrometry
- Molecular ion : m/z 491.2 [M+H]⁺ (calculated for C₂₆H₂₆N₃O₆: 491.18).
- Fragmentation : Loss of CO (28 Da) and OCH₃ (31 Da) groups.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regiochemical control : Competing reaction pathways may yield 1- vs. 3-substituted dibenzooxazepines. DFT calculations suggest that electron-donating groups (e.g., OCH₃) favor substitution at position 2.
- Urea stability : Prolonged heating (>100°C) causes retro-urea formation. Microwave pulses (10 s intervals) mitigate decomposition.
- Solvent selection : DMF enhances urea solubility but complicates purification. Switch to MTBE/ethanol mixtures improves crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
